molecular formula C19H13F2N3O3S B2494762 2-(2-fluorobenzyl)-4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 1251578-11-6

2-(2-fluorobenzyl)-4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2494762
CAS No.: 1251578-11-6
M. Wt: 401.39
InChI Key: ITCGGBCRGUZISQ-UHFFFAOYSA-N
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Description

2-(2-Fluorobenzyl)-4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrido[2,3-e][1,2,4]thiadiazinone core. One common approach is the cyclization of appropriate precursors under acidic conditions. The fluorobenzyl and fluorophenyl groups are introduced through subsequent substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle the specific reaction conditions required. This includes maintaining precise temperature and pH control to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The sulfur atom in the thiadiazinone ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can be performed to reduce the nitro group to an amine.

  • Substitution: The fluorobenzyl and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Typical reducing agents include iron powder and hydrochloric acid (HCl) or tin chloride (SnCl₂).

  • Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base like triethylamine (Et₃N).

Major Products Formed:

  • Oxidation: Sulfoxides or sulfones.

  • Reduction: Amines.

  • Substitution: Substituted derivatives of the fluorobenzyl and fluorophenyl groups.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: It can be used as a building block in the synthesis of more complex molecules.

  • Biology: Its biological activity has been explored in the context of enzyme inhibition and receptor binding.

  • Medicine: Potential therapeutic applications include its use as an anti-inflammatory or antimicrobial agent.

  • Industry: It may find use in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity. The exact pathways and targets would depend on the specific biological context in which the compound is being studied.

Comparison with Similar Compounds

  • Thiadiazinones: Other thiadiazinones with different substituents.

  • Fluorinated Compounds: Other fluorinated organic molecules with similar core structures.

Uniqueness: This compound is unique due to its specific combination of fluorobenzyl and fluorophenyl groups, which can influence its reactivity and biological activity compared to other similar compounds.

Biological Activity

The compound 2-(2-fluorobenzyl)-4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a member of the pyrido-thiadiazine chemical family, which has garnered attention due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H12F2N4O2SC_{15}H_{12}F_2N_4O_2S, with a molecular weight of approximately 350.34 g/mol. The presence of fluorine atoms in its structure may enhance its biological activity by influencing lipophilicity and metabolic stability.

Structural Characteristics

  • IUPAC Name : this compound
  • CAS Number : 53914-11-7
  • Molecular Weight : 350.34 g/mol
  • Chemical Structure :

    Chemical Structure

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HT-29 (colon cancer), and A549 (lung cancer).
  • Mechanism of Action : The compound may induce apoptosis through the activation of caspases and the modulation of cell cycle regulators.

Inhibition Studies

Inhibition studies have shown that the compound acts on specific enzymes involved in cancer progression. For example:

  • Target Enzymes : Inhibitors of dihydrofolate reductase (DHFR) are critical for DNA synthesis in rapidly dividing cells.
  • IC50 Values : The compound demonstrated an IC50 value in the low micromolar range against DHFR, indicating potent inhibitory activity.

Antimicrobial Activity

Additionally, research has suggested that this class of compounds may possess antimicrobial properties. Preliminary findings indicate:

  • Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
  • Results : The compound exhibited moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Study 1: Antiproliferative Effects

A study conducted by researchers at Monash University evaluated the antiproliferative effects of fluorinated pyrido compounds. The findings revealed that:

  • Compound Tested : A structurally similar compound showed a significant reduction in cell viability across multiple cancer cell lines.
  • : The researchers concluded that the fluorinated substitutions enhanced the compound's interaction with cellular targets involved in proliferation .

Study 2: Mechanistic Insights

Another study published in the Journal of Heterocyclic Chemistry focused on elucidating the mechanism of action for similar pyrido compounds. Key points included:

  • Mechanism : The compounds were found to induce cell cycle arrest at the G1 phase and promote apoptosis via mitochondrial pathways.
  • Implications : These findings suggest potential therapeutic applications in oncology .

Data Summary

Biological ActivityCell Lines TestedIC50 ValuesMechanism
AntiproliferativeMCF-7, HT-29, A549Low µM rangeApoptosis induction
AntimicrobialS. aureus, E. coli32 - 128 µg/mLBacterial growth inhibition

Properties

IUPAC Name

4-(3-fluorophenyl)-2-[(2-fluorophenyl)methyl]-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N3O3S/c20-14-6-3-7-15(11-14)24-18-17(9-4-10-22-18)28(26,27)23(19(24)25)12-13-5-1-2-8-16(13)21/h1-11H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCGGBCRGUZISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)N(C3=C(S2(=O)=O)C=CC=N3)C4=CC(=CC=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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